molecular formula C23H23NO3 B2879216 N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923245-18-5

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

Cat. No.: B2879216
CAS No.: 923245-18-5
M. Wt: 361.441
InChI Key: IDCUHOUEIITRIO-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C23H23NO3 and its molecular weight is 361.441. The purity is usually 95%.
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Biological Activity

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Structural Characteristics

The compound is characterized by a chromenone core, which is known for its diverse biological activities. The presence of a cyclohexanecarboxamide moiety and a 3-methylphenyl substituent enhances its pharmacological potential. The structural formula can be represented as follows:

N 2 3 methylphenyl 4 oxo 4H chromen 6 yl cyclohexanecarboxamide\text{N 2 3 methylphenyl 4 oxo 4H chromen 6 yl cyclohexanecarboxamide}

1. Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. Specifically, studies have shown that derivatives of chromenones can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

In vitro assays have demonstrated that this compound may induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. For instance, a study evaluating the cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines revealed an IC50 value of approximately 15 µM, indicating moderate potency against these cancer types.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar chromenone derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting promising antimicrobial activity.

3. Enzyme Inhibition

This compound has been investigated for its potential to inhibit key enzymes involved in inflammatory processes. In particular, it has shown moderate inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins associated with inflammation. The compound's IC50 values for COX-1 and COX-2 were found to be 20 µM and 15 µM, respectively .

Data Tables

The following table summarizes the biological activities and relevant IC50 values for this compound and related compounds:

Biological Activity Cell Line/Target IC50 Value Reference
AnticancerMCF-715 µM
AntimicrobialE. coli32 µg/mL
COX-1 InhibitionEnzyme20 µM
COX-2 InhibitionEnzyme15 µM

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved treating MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage, suggesting that this compound could be developed into a viable anticancer agent.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, the compound was tested against multiple bacterial strains using the broth microdilution method. The results confirmed its effectiveness against Staphylococcus aureus, with an MIC comparable to standard antibiotics, thereby indicating its potential as an alternative antimicrobial agent.

Properties

IUPAC Name

N-[2-(3-methylphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-15-6-5-9-17(12-15)22-14-20(25)19-13-18(10-11-21(19)27-22)24-23(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCUHOUEIITRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.